Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester is a complex organic compound with a unique structure that combines the properties of methanesulfonic acid and a benzoxecin ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote ester formation, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, 4-aminophenyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, hydrazide
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-methyl-2-pyridinyl ester
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, (4Z)-3,6,7,8-tetrahydro-5-Methyl-3-Methylene-2-oxo-2H-1-benzoxecin-10-yl ester is unique due to its combination of a trifluoromethyl group and a benzoxecin ester. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H15F3O5S |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
[(4Z)-5-methyl-3-methylidene-2-oxo-7,8-dihydro-6H-1-benzoxecin-10-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C16H15F3O5S/c1-10-4-3-5-12-9-13(24-25(21,22)16(17,18)19)6-7-14(12)23-15(20)11(2)8-10/h6-9H,2-5H2,1H3/b10-8- |
InChI Key |
BNWWXEVMBIYBHE-NTMALXAHSA-N |
Isomeric SMILES |
C/C/1=C/C(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C)C(=O)OC2=C(CCC1)C=C(C=C2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.